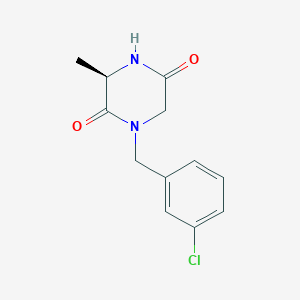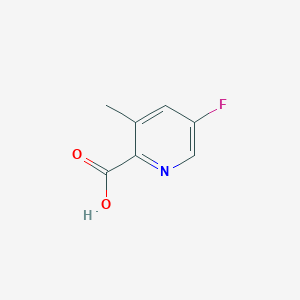
5-Fluor-3-methylpikolinsäure
Übersicht
Beschreibung
5-Fluoro-3-methylpicolinic acid (CAS Number: 1256808-59-9) is a chemical compound with the molecular formula C7H6FNO2 . It falls under the category of pyridinecarboxylic acids . The compound’s molecular weight is approximately 155.13 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-methylpicolinic acid consists of a pyridine ring with a methyl group (CH3) and a carboxylic acid group (COOH) attached. The fluorine atom (F) is substituted at a specific position on the ring. The compound’s IUPAC name is 5-Fluoro-3-methylpyridine-2-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Medizin: Arzneimittelentwicklung und Therapeutische Mittel
5-Fluor-3-methylpikolinsäure: könnte aufgrund ihrer strukturellen Eigenschaften eine Rolle bei der Entwicklung neuer Therapeutika spielen. Fluorierte Verbindungen werden in der medizinischen Chemie häufig verwendet, um die biologische Aktivität und metabolische Stabilität von Arzneimitteln zu verbessern . Die Einarbeitung von Fluor kann die Arzneistoffaufnahme und -penetration durch biologische Membranen verbessern, was möglicherweise zur Entwicklung effektiverer Behandlungen führt.
Landwirtschaft: Pestizidformulierung
In der Landwirtschaft könnte This compound bei der Synthese selektiverer und umweltfreundlicherer Pestizide eingesetzt werden . Die einzigartigen Eigenschaften des Fluoratoms können zur Entwicklung von Verbindungen beitragen, die gegen Schädlinge potenter sind, aber gleichzeitig weniger giftig für Nicht-Zielorganismen sind.
Materialwissenschaften: Synthese von Hochleistungspolymeren
Die fluorierte Einheit der Verbindung kann in der Materialwissenschaft wertvoll für die Synthese von Hochleistungspolymeren mit spezifischen Eigenschaften wie erhöhter Beständigkeit gegen Lösungsmittel, Säuren und Basen sein . Diese Polymere können in einer Vielzahl von Anwendungen eingesetzt werden, von Beschichtungen bis hin zu elektronischen Geräten.
Umweltwissenschaften: Sanierung von Umweltverschmutzung
This compound: könnte in der Forschung im Bereich der Umweltwissenschaften eine Rolle spielen, insbesondere in Studien zur Sanierung von Umweltverschmutzung. Ihr Potenzial, an Schwermetallen oder organischen Schadstoffen zu binden, könnte untersucht werden, um effizientere Methoden zur Reinigung kontaminierter Standorte zu entwickeln .
Analytische Chemie: Chromatographie und Spektroskopie
In der analytischen Chemie könnten Derivate von This compound als Standards oder Reagenzien in chromatographischen Verfahren und der Spektroskopie eingesetzt werden. Ihre einzigartigen chemischen Eigenschaften können bei der genauen Identifizierung und Quantifizierung verschiedener Substanzen helfen .
Pharmakologie: Studien zu Stoffwechselwegen
Die Biochemie fluorierter Verbindungen wie This compound ist in der Pharmakologie von Interesse. Forscher können ihre Stoffwechselwege untersuchen, um zu verstehen, wie solche Verbindungen im Körper verarbeitet werden, was für die Beurteilung der Arzneimittelsicherheit und -wirksamkeit entscheidend ist .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as picolinic acid, work by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function .
Mode of Action
It’s suggested that the molecule works by binding to its targets, such as zfps, and disrupts their function . This disruption could lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
It’s known that similar compounds can affect cell response via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It’s known that similar compounds can have anti-viral effects in vitro and in vivo .
Action Environment
It’s known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
5-Fluoro-3-methylpicolinic acid plays a significant role in biochemical reactions, particularly in enzyme inhibition and interaction with various biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby affecting the biosynthesis of prostaglandins and leukotrienes . Additionally, 5-Fluoro-3-methylpicolinic acid can bind to proteins involved in cellular signaling pathways, modulating their function and influencing downstream effects.
Cellular Effects
The effects of 5-Fluoro-3-methylpicolinic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These interactions can lead to alterations in gene expression, impacting cellular metabolism and function. Furthermore, 5-Fluoro-3-methylpicolinic acid has been observed to affect cellular proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, 5-Fluoro-3-methylpicolinic acid exerts its effects through binding interactions with specific biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, 5-Fluoro-3-methylpicolinic acid can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-3-methylpicolinic acid have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 5-Fluoro-3-methylpicolinic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 5-Fluoro-3-methylpicolinic acid vary with dosage in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative properties . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-Fluoro-3-methylpicolinic acid is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds . It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. These interactions can have downstream effects on cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, 5-Fluoro-3-methylpicolinic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 5-Fluoro-3-methylpicolinic acid is critical for its activity and function. It has been observed to localize to specific cellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action. Understanding the subcellular distribution of 5-Fluoro-3-methylpicolinic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-fluoro-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTJGMWIBKBTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol](/img/structure/B1467629.png)

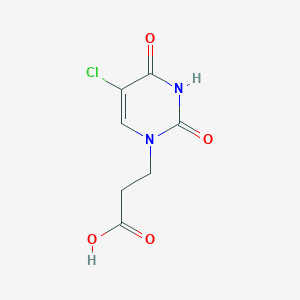

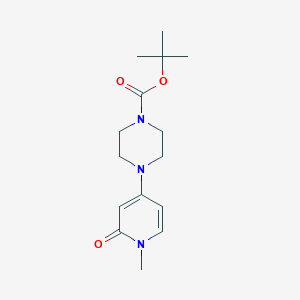

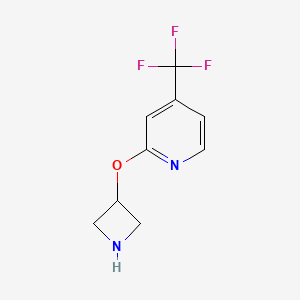
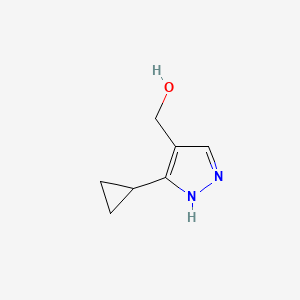
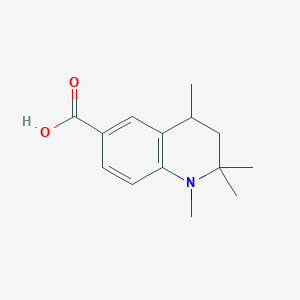


![tert-Butyl 2-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-1-hydrazinecarboxylate](/img/structure/B1467650.png)

